molecular formula C24H29N3O4 B4332298 ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE

ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE

Cat. No.: B4332298
M. Wt: 423.5 g/mol
InChI Key: WPNVZPZFAHYIAN-UHFFFAOYSA-N
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Description

Ethyl 4-[(oxo{[4-(piperidin-1-ylmethyl)benzyl]amino}acetyl)amino]benzoate is a complex organic compound that features a piperidine ring, a benzyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route involves the reaction of 4-piperidone with ethyl chloroformate to form ethyl 4-oxo-1-piperidinecarboxylate . This intermediate is then reacted with 4-(piperidin-1-ylmethyl)benzylamine under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(oxo{[4-(piperidin-1-ylmethyl)benzyl]amino}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, hydroxylated compounds, and ester derivatives.

Scientific Research Applications

Ethyl 4-[(oxo{[4-(piperidin-1-ylmethyl)benzyl]amino}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it could inhibit gamma-secretase, an enzyme involved in the production of beta-amyloid, which is associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(oxo{[4-(piperidin-1-ylmethyl)benzyl]amino}acetyl)amino]benzoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

ethyl 4-[[2-oxo-2-[[4-(piperidin-1-ylmethyl)phenyl]methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-2-31-24(30)20-10-12-21(13-11-20)26-23(29)22(28)25-16-18-6-8-19(9-7-18)17-27-14-4-3-5-15-27/h6-13H,2-5,14-17H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNVZPZFAHYIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE
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ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE
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ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE
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ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE
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ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE
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ETHYL 4-{[({4-[(PIPERIDIN-1-YL)METHYL]PHENYL}METHYL)CARBAMOYL]FORMAMIDO}BENZOATE

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